An In-Depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)aniline (CAS No. 201593-90-0)
An In-Depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)aniline (CAS No. 201593-90-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-bis(trifluoromethyl)aniline is a highly specialized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a chlorinated and bis-trifluoromethylated phenyl ring, imparts desirable physicochemical properties to target compounds, making it a valuable building block in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl groups is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the chloro-substituent provides a reactive site for further chemical modifications. This guide provides a comprehensive overview of the technical data and synthetic applications of this compound.
Chemical and Physical Properties
The fundamental properties of 2-Chloro-3,5-bis(trifluoromethyl)aniline are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 201593-90-0 |
| Molecular Formula | C₈H₄ClF₆N |
| Molecular Weight | 263.57 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 202.5 ± 40.0 °C at 760 mmHg[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Flash Point | 76.3 ± 27.3 °C[1] |
Spectroscopic Data
While detailed spectra are best obtained directly from a supplier's certificate of analysis, the following table summarizes the types of spectroscopic data available for 2-Chloro-3,5-bis(trifluoromethyl)aniline.
| Spectroscopic Data | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Mass Spectrometry | Available |
| IR Spectrum | Available |
Synthesis and Reactivity
Experimental Protocol: Synthesis of N-(2-fluorobenzoyl)-N'-(2-chloro-3,5-bis(trifluoromethyl)phenyl)urea
This protocol is based on a patented procedure for the synthesis of a benzoyl urea derivative using 2-Chloro-3,5-bis(trifluoromethyl)aniline.
Objective: To synthesize N-(2-fluorobenzoyl)-N'-(2-chloro-3,5-bis(trifluoromethyl)phenyl)urea.
Materials:
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2-fluorobenzamide
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Oxalyl chloride
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Anhydrous 1,2-dichloroethane
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2-Chloro-3,5-bis(trifluoromethyl)aniline (CAS 201593-90-0)
Procedure:
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Synthesis of 2-fluorobenzoyl isocyanate: In a reaction vessel, 2-fluorobenzamide (1.4 g) is reacted with oxalyl chloride in anhydrous 1,2-dichloroethane. The reaction mixture is refluxed for 5 hours.
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Solvent Removal: After reflux, the reaction mixture is cooled to ambient temperature. The solvent and excess oxalyl chloride are removed under vacuum to yield 2-fluorobenzoyl isocyanate as an oil.
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Urea Formation: The resulting 2-fluorobenzoyl isocyanate is dissolved in 20 ml of anhydrous 1,2-dichloroethane.
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Addition of Aniline: To this solution, 2.63 g of 2-Chloro-3,5-bis(trifluoromethyl)aniline is added.
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Reaction and Isolation: The reaction is allowed to proceed for 3 hours. The resulting solid product is isolated by filtration.
Results: The procedure yields 4.1 g (94% yield) of N-(2-fluorobenzoyl)-N'-(2-chloro-3,5-bis(trifluoromethyl)phenyl)urea.[2]
Synthetic Workflow
The following diagram illustrates the synthetic pathway described in the experimental protocol.
Applications in Drug Development and Agrochemicals
2-Chloro-3,5-bis(trifluoromethyl)aniline is a key building block for compounds with potential biological activity. Its derivatives, particularly benzoylphenyl ureas, have been extensively studied for their insecticidal properties.
Role as a Building Block in Agrochemicals
The structural motif derived from 2-Chloro-3,5-bis(trifluoromethyl)aniline is integral to the development of certain pesticides. The trifluoromethyl groups enhance the lipophilicity of the final molecule, which can improve its penetration through the waxy cuticle of insects. The overall structure of the resulting benzoylphenyl ureas leads to a specific mode of action.
Biological Activity of Derivatives
Benzoylphenyl ureas act as insect growth regulators by inhibiting chitin synthesis. Chitin is a crucial component of the insect exoskeleton. By disrupting the production of chitin, these compounds interfere with the molting process, leading to the death of the insect larvae. This mode of action is specific to arthropods and has low toxicity to mammals.
While no specific biological activity data for derivatives of 2-Chloro-3,5-bis(trifluoromethyl)aniline were found, studies on other trifluoromethyl-containing benzoylphenyl ureas have shown potent antifungal and antibacterial activities, suggesting a broader potential for derivatives of this compound in various biocidal applications.
Note: No information regarding the involvement of 2-Chloro-3,5-bis(trifluoromethyl)aniline or its direct derivatives in specific signaling pathways is available in the public domain. The biological effect of its derivatives, such as benzoylphenyl ureas, is primarily through the inhibition of a specific biosynthetic process (chitin synthesis) rather than interference with a signaling cascade.
Safety and Handling
2-Chloro-3,5-bis(trifluoromethyl)aniline is a chemical that should be handled with care in a laboratory setting. Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before use.
General Hazards:
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin and eye irritation.
Precautionary Measures:
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Use in a well-ventilated area or under a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid breathing vapors or mist.
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Wash hands thoroughly after handling.
Conclusion
2-Chloro-3,5-bis(trifluoromethyl)aniline is a valuable and reactive intermediate for the synthesis of specialized organic molecules. Its utility is particularly evident in the agrochemical industry for the development of potent benzoylphenyl urea insecticides. The presence of trifluoromethyl groups is key to the enhanced biological activity and favorable physicochemical properties of its derivatives. While further research into the synthesis and applications of this compound is ongoing, this guide provides a solid foundation of its known properties, reactivity, and role in the development of new chemical entities.
References
- 1. Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

